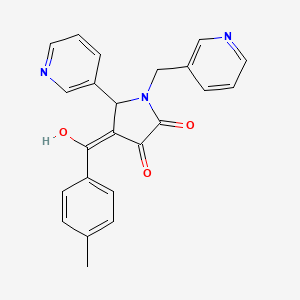![molecular formula C15H23N3O B5290305 4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, also known as CP-544, 959, is a selective serotonin 1B (5-HT1B) receptor partial agonist. It is a compound that has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. The purpose of
Mecanismo De Acción
4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, 959 is a selective serotonin 1B (5-HT1B) receptor partial agonist. It binds to the 5-HT1B receptor and activates it to a lesser degree than a full agonist. This results in a moderate increase in serotonin release in certain brain regions, which can have an antidepressant and anxiolytic effect.
Biochemical and Physiological Effects
This compound, 959 has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound, 959 has been shown to have effects on appetite and metabolism in animal models, suggesting that it may have potential as a treatment for obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, 959 is that it is a selective 5-HT1B receptor partial agonist, which allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of this compound, 959 is that it has a relatively short half-life, which can make it difficult to study in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, 959. One direction is to investigate its potential use in treating depression, anxiety, and other psychiatric disorders in humans. Another direction is to investigate its potential use in treating drug addiction and obesity in humans. In addition, future research could investigate the role of the 5-HT1B receptor in various physiological and behavioral processes using this compound, 959 as a tool. Finally, future research could investigate the development of longer-acting analogs of this compound, 959 that could be used in a wider range of experimental paradigms.
Métodos De Síntesis
4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, 959 is synthesized using a multi-step process. The first step involves the reaction of 4-cyclopentylpyrimidine-2-thiol with 2-bromoethyl tetrahydrofuran-3-carboxylate to form 4-cyclopentyl-N-(2-bromoethyl)pyrimidin-2-amine. This intermediate is then reacted with sodium hydride and tetrahydrofuran to form this compound, which is this compound, 959.
Aplicaciones Científicas De Investigación
4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine, 959 has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in treating drug addiction and obesity. In addition, this compound, 959 has been used in research studies to investigate the role of the 5-HT1B receptor in various physiological and behavioral processes.
Propiedades
IUPAC Name |
4-cyclopentyl-N-[2-(oxolan-3-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-4-13(3-1)14-6-9-17-15(18-14)16-8-5-12-7-10-19-11-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPLPJXTJAMIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5290222.png)
![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)butyl]urea](/img/structure/B5290229.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5290234.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)
![1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)

![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
![1-{4-[2-(3,4-dimethylpiperazin-1-yl)-2-oxoethoxy]phenyl}propan-1-one](/img/structure/B5290291.png)
![2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5290304.png)
